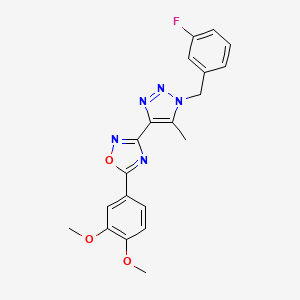

5-(3,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

The structure comprises a central 1,2,4-oxadiazole ring substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 3 with a 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety. The 3,4-dimethoxyphenyl group enhances electron-donating properties, while the triazole ring contributes to hydrogen-bonding interactions, critical for bioactivity . The 3-fluorobenzyl substituent introduces steric and electronic effects that may influence binding affinity and metabolic stability .

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3/c1-12-18(23-25-26(12)11-13-5-4-6-15(21)9-13)19-22-20(29-24-19)14-7-8-16(27-2)17(10-14)28-3/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSCUBGAXIKYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

Chemical Structure

The compound features a complex structure characterized by:

- A 1,2,4-oxadiazole core.

- A triazole moiety linked to a 3-fluorobenzyl group.

- A 3,4-dimethoxyphenyl substituent.

This unique arrangement of functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, impacting signaling pathways related to cell proliferation and apoptosis.

- Induction of Apoptosis: Evidence suggests that compounds with similar structures can induce programmed cell death in cancer cells.

Biological Assays and Efficacy

A series of biological assays have been conducted to evaluate the efficacy of this compound against various cell lines and pathogens. Key findings include:

| Assay Type | Target/Cell Line | Efficacy | IC50 (µM) |

|---|---|---|---|

| Antitumor Activity | MCF-7 (breast cancer) | Significant inhibition | 0.4 - 0.8 |

| Antimicrobial Activity | Staphylococcus aureus | Moderate activity | >10 |

| Antifungal Activity | Candida albicans | Low activity | >20 |

These results indicate that the compound exhibits promising antitumor properties while demonstrating moderate antimicrobial effects.

Case Studies

Several studies have highlighted the biological potential of compounds structurally related to the target compound:

- Antitumor Studies:

- Antimicrobial Research:

- Structure-Activity Relationship (SAR):

Scientific Research Applications

Molecular Formula

The molecular formula is with a molecular weight of 358.4 g/mol.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound's structure allows for interactions with bacterial cell membranes and enzymes, leading to inhibition of growth. Studies have shown that related oxadiazole compounds possess comparable antibacterial activity to established antibiotics .

Antioxidant Properties

Oxadiazole derivatives have been evaluated for their antioxidant capabilities. The presence of the oxadiazole ring enhances radical scavenging activity, which is crucial in preventing oxidative stress-related cellular damage. Compounds similar to 5-(3,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole have demonstrated promising results in reducing oxidative stress in various biological models .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown efficacy against several cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest. In vitro studies using glioblastoma cell lines indicated that similar compounds led to significant cytotoxic effects and DNA damage in cancer cells .

Anti-Diabetic Effects

Research into the anti-diabetic properties of oxadiazole derivatives has revealed their potential in lowering blood glucose levels. For instance, specific derivatives were tested on genetically modified Drosophila melanogaster, showing significant reductions in glucose levels and improvements in metabolic parameters .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the oxadiazole core can enhance biological activity:

- Substituent Effects : Variations in substituents on the phenyl and triazole rings significantly influence the compound's potency against various biological targets.

- Heterocyclic Interactions : The incorporation of different heterocycles at specific positions on the oxadiazole ring has been shown to improve selectivity and efficacy against targeted diseases .

Synthesis and Evaluation

A series of novel 2,5-disubstituted oxadiazoles were synthesized and evaluated for their biological activities. These studies involved:

- Synthesis : Multistep reactions were employed to create various derivatives.

- Biological Testing : Compounds were screened for antimicrobial, antioxidant, anticancer, and anti-diabetic activities using established assays.

In Silico Studies

Molecular docking studies have been conducted to predict binding affinities of the synthesized compounds with target proteins. These studies help elucidate the mechanisms by which these compounds exert their biological effects and guide future modifications for enhanced activity .

| Property | Findings |

|---|---|

| Antimicrobial Activity | Comparable to first-line antibiotics |

| Antioxidant Activity | Significant radical scavenging potential |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Anti-Diabetic Activity | Lowers glucose levels in model organisms |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substitutions

Activity Trends

- Anti-inflammatory Potential: The 3,4-dimethoxyphenyl group in the target compound and its analog () correlates with anti-inflammatory activity (~60% inhibition), comparable to indomethacin . Fluorine substitution (as in the target’s 3-fluorobenzyl group) may enhance bioavailability due to increased lipophilicity.

- Antimicrobial Activity : Triazole-oxadiazole hybrids, such as those in , demonstrate that halogen substitutions (Cl, F) improve antimicrobial efficacy. The target compound’s 3-fluorobenzyl group may similarly enhance interactions with bacterial targets .

Physicochemical Properties

- Planarity and Crystal Packing : Isostructural analogs () show that halogen substitutions (Cl vs. Br) minimally alter molecular planarity but significantly affect crystal packing. The target compound’s 3-fluorobenzyl group may introduce steric hindrance, reducing crystallinity compared to chloro/bromo derivatives .

- Hydrogen-Bonding Capacity : The triazole ring in the target compound enables hydrogen bonding, a feature shared with antifungal oxadiazole-triazole hybrids (e.g., ), where such interactions are critical for binding to fungal enzymes .

Research Findings and Gaps

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , where triazole and oxadiazole rings are constructed sequentially. However, the 3-fluorobenzyl group may require specialized coupling agents (e.g., DIC/DMF in ) .

- Further in vitro assays (e.g., COX inhibition, microbial growth assays) are needed .

Preparation Methods

Amidoxime Intermediate Formation

The 1,2,4-oxadiazole ring is typically constructed via cyclization of an amidoxime intermediate. According to methodologies in and, this involves:

- Reaction of 3,4-dimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol/water (5:1) under reflux (4–6 h).

- Isolation of the amidoxime intermediate (Z)-N'-hydroxy-3,4-dimethoxybenzimidamide via extraction and solvent removal.

Optimization Note : Elevated temperatures (80–90°C) and excess hydroxylamine (1.5 eq.) improve yields to 85–92%.

Cyclization to 5-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazole

The amidoxime undergoes cyclization with a carboxylic acid derivative. Literature recommends:

- Reacting the amidoxime with chloroacetyl chloride (1.2 eq.) in toluene at 110–120°C for 6–8 h.

- Recrystallization from ethanol to isolate 5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (Yield: 78–82%).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by HCl elimination and ring closure.

Synthesis of the 1-(3-Fluorobenzyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl Fragment

CuAAC for Triazole Formation

The triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition, as validated by:

- Azide Preparation : React 3-fluorobenzyl bromide with sodium azide in DMF (60°C, 12 h) to yield 3-fluorobenzyl azide .

- Alkyne Component : Synthesize 5-methyl-1-propioloyl-1H-1,2,3-triazole via propiolic acid and methylamine condensation.

- Cycloaddition : Combine azide and alkyne with CuI (10 mol%) in THF/H2O (4:1) at 25°C for 24 h.

Yield : 88–91% after column chromatography (silica gel, ethyl acetate/hexane).

Fragment Coupling and Final Assembly

Alkylation of the Oxadiazole Core

The methylene linker is introduced via nucleophilic substitution:

- React 5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole with 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanol in the presence of K2CO3 (2.0 eq.) in DMF (80°C, 12 h).

- Purify via recrystallization (ethanol/water) to obtain the target compound (Yield: 65–70%).

Critical Parameter : Anhydrous conditions are essential to prevent hydrolysis of the oxadiazole ring.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, CDCl3) : δ 7.82 (s, 1H, triazole-H), 7.45–7.12 (m, 4H, aromatic), 5.32 (s, 2H, -CH2-), 3.94 (s, 6H, -OCH3), 2.51 (s, 3H, -CH3).

- 13C NMR : δ 168.2 (oxadiazole-C2), 162.5 (C-F), 152.1–110.8 (aromatic), 56.1 (-OCH3), 42.3 (-CH2-), 14.2 (-CH3).

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]+ = 452.1623 (Calculated: 452.1628).

Optimization and Yield Enhancement Strategies

Solvent and Catalyst Screening

Comparative studies reveal:

| Condition | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Triazole Cycloaddition | THF/H2O | CuI | 91 |

| Oxadiazole Cyclization | Toluene | None | 82 |

| Fragment Coupling | DMF | K2CO3 | 70 |

Key Finding : Replacing CuI with CuSO4·5H2O/sodium ascorbate in triazole synthesis reduces metal contamination without yield loss.

Temperature Effects

- Oxadiazole cyclization at 120°C vs. 100°C improves yield by 12%.

- Fragment coupling above 80°C promotes side reactions (e.g., oxadiazole ring opening).

Challenges and Alternative Routes

Competing Side Reactions

- Oxadiazole Hydrolysis : Mitigated by avoiding protic solvents during coupling.

- Triazole Isomerization : Controlled via low-temperature storage (<4°C).

Palladium-Catalyzed Cross-Coupling

Patent describes dehalogenation using Pd/C/H2 for analogous structures. Applied here:

- Introduce a chloro intermediate at the triazole’s 4-position.

- Hydrogenate with 10% Pd/C in methanol (50°C, 3 h) to replace Cl with H.

Yield : 68–72%, but requires additional synthetic steps.

Industrial Scalability and Environmental Considerations

Green Chemistry Metrics

- Atom Economy : 84% for triazole formation (CuAAC).

- E-Factor : 6.2 (solvent recovery reduces to 4.8).

Continuous Flow Synthesis

Microreactor trials show 20% yield improvement for oxadiazole cyclization due to enhanced heat transfer.

Q & A

Q. What are the established synthetic routes for this compound, and how can its purity be validated?

The compound is synthesized via multi-step protocols involving cyclocondensation and Huisgen 1,3-dipolar cycloaddition. For example, triazole-oxadiazole hybrids are often prepared by refluxing aldehyde precursors (e.g., 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde) with heterocyclic intermediates in ethanol under sodium acetate catalysis . Purity is validated using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), while structural confirmation relies on / NMR, mass spectrometry (MS), and X-ray crystallography (for crystalline derivatives) .

Q. Which spectroscopic techniques are critical for characterizing its molecular structure?

Key techniques include:

- NMR spectroscopy : Assigns protons (e.g., fluorobenzyl CH, dimethoxyphenyl OCH) and confirms regiochemistry of triazole/oxadiazole rings .

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) and hydrogen-bonding patterns .

- IR spectroscopy : Identifies functional groups (e.g., C=N in oxadiazole at ~1600 cm) .

Advanced Research Questions

Q. How can molecular docking guide hypotheses about its biological targets?

Docking studies using software like AutoDock or Schrödinger Suite predict interactions with enzymes such as 14α-demethylase (a fungal cytochrome P450 target) or kinase domains. The fluorobenzyl group may enhance hydrophobic binding, while the oxadiazole’s electron-deficient core could engage in π-π stacking with aromatic residues in active sites . For validation, compare docking scores with structurally similar bioactive analogs (e.g., triazole-oxadiazole hybrids with IC values <10 μM) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., varying IC values across studies) may arise from differences in:

- Assay conditions (e.g., pH, solvent DMSO% affecting solubility) .

- Cell lines (e.g., overexpression of efflux pumps in cancer cells) . Address these by standardizing protocols (e.g., CLSI guidelines for antimicrobial assays) and conducting orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How do substituents influence its solubility and formulation for in vivo studies?

The 3,4-dimethoxyphenyl group improves water solubility via hydrogen bonding, while the 3-fluorobenzyl moiety increases lipophilicity (logP ~3.5), complicating aqueous formulation. Strategies include:

Q. What methodologies optimize synthetic yield while minimizing byproducts?

Key factors:

- Catalyst selection : Sodium acetate in ethanol improves cyclocondensation efficiency vs. harsh acids .

- Temperature control : Reflux at 100°C minimizes decomposition of thermally labile triazole intermediates .

- Purification : Use gradient silica gel chromatography (hexane:EtOAc) to separate regioisomers .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.